4-Methyl-6-(2-methylphenyl)-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-8-(2-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazopurines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8-(2-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopurine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methyl, phenyl, and propyl groups through substitution reactions using reagents like alkyl halides and aryl halides.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-8-(2-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-8-(2-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
- 1-methyl-8-(2-chlorophenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 1-methyl-8-(2-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-methyl-6-(2-methylphenyl)-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-17-9-6-7-13-19(17)27-15-16-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)14-8-12-18-10-4-3-5-11-18/h3-7,9-11,13H,8,12,14-16H2,1-2H3 |
InChI Key |
BWDSEXKFZATJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.